N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole moiety linked via a carboxamide group to a 7-oxofuro[2,3-c]pyridine scaffold. The benzo[d]thiazole group is a sulfur- and nitrogen-containing aromatic system, while the 7-oxofuro[2,3-c]pyridine comprises a fused furan and pyridine ring with a ketone group.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(12-1-2-13-14(9-12)24-10-19-13)18-5-7-20-6-3-11-4-8-23-15(11)17(20)22/h1-4,6,8-10H,5,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVXSGBPXYRQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the furo[2,3-c]pyridine core, which is then functionalized to introduce the oxo group at the 7-position
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
A. Benzo[d]thiazole vs. Thiazolo[3,2-a]pyrimidine
The benzo[d]thiazole in the target compound differs from the thiazolo[3,2-a]pyrimidine system in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). While both contain sulfur, the thiazolo[3,2-a]pyrimidine is a fused bicyclic system with a pyrimidine ring, leading to greater conformational flexibility. The benzo[d]thiazole’s rigid planar structure may enhance binding affinity to flat enzymatic pockets compared to the puckered thiazolo-pyrimidine (dihedral angle: 80.94° between rings in ) .
B. 7-Oxofuro[2,3-c]pyridine vs. Pyranopyrazoles The 7-oxofuro[2,3-c]pyridine in the target compound shares structural similarities with pyranopyrazoles reported in . Both systems contain oxygenated fused rings; however, the pyranopyrazoles (e.g., compound 2 in ) feature a pyran ring fused to pyrazole, whereas the furopyridine includes a furan fused to pyridine. Density Functional Theory (DFT) calculations in indicate that pyranopyrazoles exhibit distinct HOMO-LUMO gaps (4.5–5.2 eV), influencing their electronic reactivity. The 7-oxofuropyridine’s ketone group may further polarize the ring, altering charge distribution compared to pyranopyrazoles .
Functional Group Analysis
A. Carboxamide vs. Ester/Urea Groups The carboxamide linker in the target compound contrasts with ester (e.g., , compound 8) and urea (compound 6 in ) groups in analogs. In contrast, esters (e.g., ’s ethyl carboxylate) are more lipophilic, while ureas (compound 6) offer dual hydrogen-bond donors .
B. Substituent Effects
The target compound lacks bulky substituents like the 2,4,6-trimethoxybenzylidene group in ’s compound, which contributes to steric hindrance and crystal packing (intermolecular C—H···O bonds along the c-axis). The absence of such groups in the target compound may improve membrane permeability .
Structural and Electronic Properties
Table 1: Key Structural Comparisons
Table 2: Electronic Properties (DFT Data from )
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Key Features |
|---|---|---|---|---|
| Pyranopyrazole 2 | -6.2 | -1.0 | 5.2 | High electron density on pyrazole |
| Pyranopyrazole 5 | -6.0 | -1.3 | 4.7 | Nitro group lowers LUMO |
| Target Compound (inferred) | ~-5.8 | ~-1.5 | ~4.3 | Polarized by furopyridine ketone |
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furo[2,3-c]pyridine moiety fused with a benzo[d]thiazole structure. The molecular formula is , and its molecular weight is approximately 302.35 g/mol. The structural complexity contributes to its diverse biological activities.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to active sites, thereby modulating their activity. This mechanism is crucial in pathways such as cell proliferation and apoptosis.
- Receptor Interaction : It can interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds have shown activity against various bacterial strains such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) indicating potent effects at low concentrations .
| Compound | MIC (mg/ml) | Target Organisms |
|---|---|---|
| This compound | 0.5 | S. aureus |
| Benzothiazole Derivative | 1.0 | E. coli |
Antitumor Activity
The compound has been evaluated for its potential antitumor effects:
- Cell Line Studies : In vitro assays demonstrated cytotoxicity against various cancer cell lines, with IC50 values suggesting significant efficacy in inhibiting tumor cell proliferation .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 | This compound |
| SK-Hep-1 (Liver Cancer) | 15 | This compound |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Furo[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving pyridine derivatives.
- Coupling Reaction : The furo[2,3-c]pyridine moiety is then coupled with benzo[d]thiazole derivatives under controlled conditions to yield the final product.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains .
Evaluation of Antitumor Properties
In another investigation focusing on the antitumor potential of benzothiazole derivatives, it was found that compounds similar to this compound displayed selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis of structurally related thiazolo-pyrimidine derivatives typically involves multi-step reactions. For example, refluxing precursors (e.g., thiouracil derivatives, aldehydes) with sodium acetate in acetic acid/acetic anhydride mixtures under controlled conditions achieves cyclization and functionalization . Key factors include:
- Catalysts : Sodium acetate facilitates condensation and cyclization.
- Solvent systems : Glacial acetic acid or ethyl acetate/ethanol (3:2) for recrystallization improves purity .
- Reaction time : Extended reflux (8–12 hours) ensures completion .
- Temperature : Optimal yields are achieved at 427–428 K for crystallization .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, dihedral angles (e.g., flattened boat conformation in fused rings), and hydrogen-bonding networks (e.g., C–H···O interactions along the c-axis) .
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ ~2.24 ppm in DMSO-d₆) and confirms stereochemistry .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 403 for C₂₂H₁₇N₃O₃S) and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate the compound’s biological activity?
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate electronic properties or binding mechanisms?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution, correlating with crystallographic data (e.g., puckered pyrimidine rings) .
- Molecular docking : Models interactions with biological targets (e.g., kinase active sites) using software like AutoDock, guided by substituent effects (e.g., methoxy groups enhancing hydrophobic interactions) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate potency variations .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., electron-withdrawing vs. donating groups) to identify SAR trends .
- Meta-analysis : Cross-reference data from multiple assays (e.g., cytotoxicity vs. antimicrobial) to clarify selectivity .
Q. How can synthesis protocols be optimized for scalability without compromising purity?
- Design of Experiments (DOE) : Screen variables (e.g., solvent ratios, catalyst loading) to maximize yield .
- Flow chemistry : Continuous reactors improve heat/mass transfer for hazardous intermediates .
- Green solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) to reduce toxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?
- Validate via complementary techniques : SCXRD confirms absolute configuration, while NOESY NMR resolves dynamic stereochemical ambiguities .
- Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorphic forms that may skew spectral interpretations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
